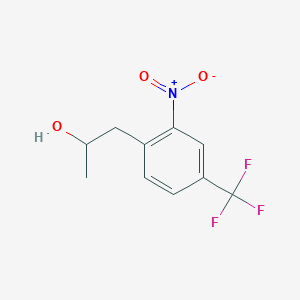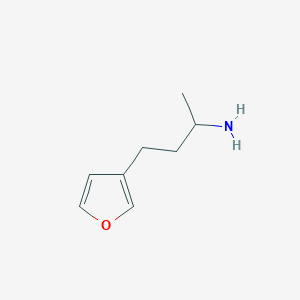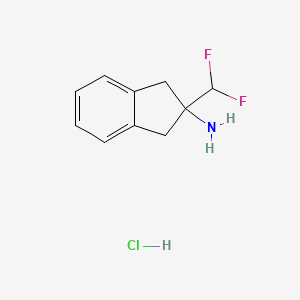
2-(difluoromethyl)-2,3-dihydro-1H-inden-2-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(difluoromethyl)-2,3-dihydro-1H-inden-2-aminehydrochloride is a compound of significant interest in the field of organic chemistry It is characterized by the presence of a difluoromethyl group attached to an indane structure, which is further modified by an amine group
Méthodes De Préparation
The synthesis of 2-(difluoromethyl)-2,3-dihydro-1H-inden-2-aminehydrochloride typically involves the introduction of the difluoromethyl group into the indane structure. One common method includes the use of difluoromethylation reagents such as TMS-CF2H. The reaction conditions often involve the use of metal catalysts and specific ligands to facilitate the transfer of the difluoromethyl group to the desired position on the indane ring . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
2-(difluoromethyl)-2,3-dihydro-1H-inden-2-aminehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
2-(difluoromethyl)-2,3-dihydro-1H-inden-2-aminehydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(difluoromethyl)-2,3-dihydro-1H-inden-2-aminehydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with target molecules, influencing their activity and stability . The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-(difluoromethyl)-2,3-dihydro-1H-inden-2-aminehydrochloride can be compared with other similar compounds, such as:
2-(difluoromethyl)-1,1,1-trifluoroethane: This compound also contains a difluoromethyl group but differs in its overall structure and properties.
Difluoromethylornithine: Known for its use in medical applications, this compound shares the difluoromethyl group but has a different core structure. The uniqueness of this compound lies in its specific indane structure combined with the difluoromethyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H12ClF2N |
|---|---|
Poids moléculaire |
219.66 g/mol |
Nom IUPAC |
2-(difluoromethyl)-1,3-dihydroinden-2-amine;hydrochloride |
InChI |
InChI=1S/C10H11F2N.ClH/c11-9(12)10(13)5-7-3-1-2-4-8(7)6-10;/h1-4,9H,5-6,13H2;1H |
Clé InChI |
XHHHCGYXXFTFAN-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2CC1(C(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


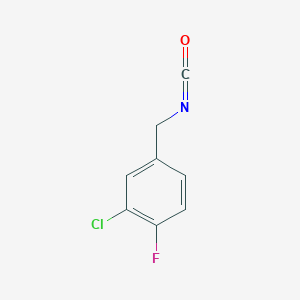
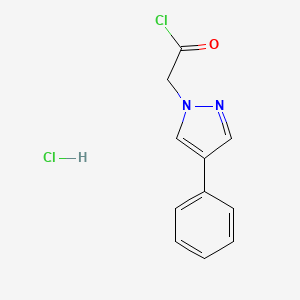
![2-[(1r,3s)-3-(Methylsulfanyl)cyclobutyl]aceticacid,trans](/img/structure/B13588599.png)
![Benzene, 1-[(difluoromethyl)thio]-4-isocyanato-](/img/structure/B13588613.png)
![tert-butylN-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl]carbamate](/img/structure/B13588617.png)
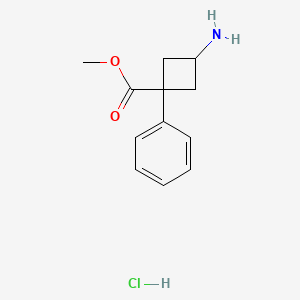
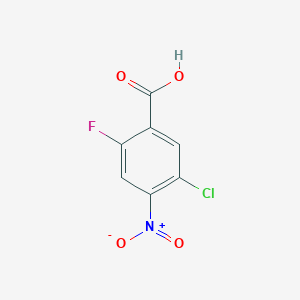
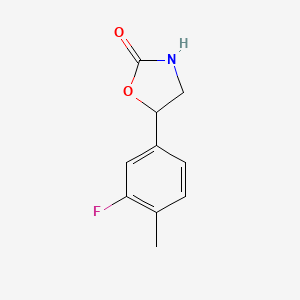

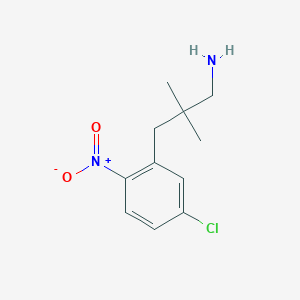
![Methyl2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoatehydrochloride](/img/structure/B13588646.png)
